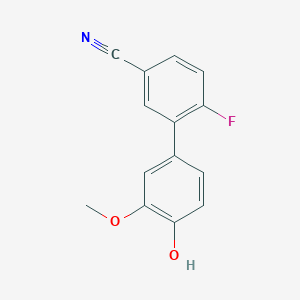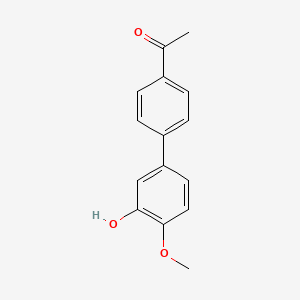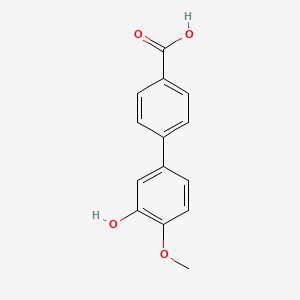
5-(3-Acetylphenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Acetylphenyl)-2-methoxyphenol, 95% (5-APMP-95) is a phenolic compound derived from natural sources and is used in various scientific research applications. It is widely used in the synthesis of other compounds, and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
5-(3-Acetylphenyl)-2-methoxyphenol, 95% has been studied for its potential uses in scientific research. It has been used in the synthesis of other compounds, including pharmaceuticals and other natural products. It has also been studied for its potential anti-inflammatory and anti-cancer properties, and its ability to inhibit the growth of certain types of bacteria.
Mécanisme D'action
The mechanism of action of 5-(3-Acetylphenyl)-2-methoxyphenol, 95% is not fully understood, but it is believed to act as an antioxidant and to inhibit the activity of certain enzymes. It has also been shown to interact with certain proteins and receptors in the body, and to modulate the activity of certain pathways.
Biochemical and Physiological Effects
5-(3-Acetylphenyl)-2-methoxyphenol, 95% has been studied for its biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of certain types of bacteria, and to have anti-cancer properties. It has also been shown to modulate the activity of certain pathways in the body, and to interact with certain proteins and receptors.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(3-Acetylphenyl)-2-methoxyphenol, 95% in lab experiments has several advantages. It is relatively easy to synthesize and is widely available. It is also non-toxic and has a low potential for side effects. However, it has a limited shelf life, and its effects may vary depending on the concentration used.
Orientations Futures
The potential applications of 5-(3-Acetylphenyl)-2-methoxyphenol, 95% are still being explored. Future research could focus on its potential uses in the synthesis of other compounds, as well as its ability to inhibit the growth of certain types of bacteria. Additionally, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, research could focus on its potential uses in the treatment of various diseases, such as cancer and inflammation.
Méthodes De Synthèse
5-(3-Acetylphenyl)-2-methoxyphenol, 95% is synthesized from natural sources, most commonly from the bark of the Phellodendron amurense tree. The synthesis method involves extracting the bark, treating it with alkali and extracting the phenolic compound. The compound is then purified and concentrated to achieve 95% purity.
Propriétés
IUPAC Name |
1-[3-(3-hydroxy-4-methoxyphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10(16)11-4-3-5-12(8-11)13-6-7-15(18-2)14(17)9-13/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXXFMNDNSMKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685540 |
Source


|
| Record name | 1-(3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetylphenyl)-2-methoxyphenol | |
CAS RN |
1261947-61-8 |
Source


|
| Record name | 1-(3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














